tert-Butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex heterocyclic compounds. The official IUPAC name is tert-butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate, which accurately describes the structural components and their connectivity patterns. The compound is registered under Chemical Abstracts Service registry number 781649-87-4, providing a unique identifier for chemical database searches and regulatory documentation.
The molecular formula C₁₆H₂₂N₄O₃ indicates the presence of sixteen carbon atoms, twenty-two hydrogen atoms, four nitrogen atoms, and three oxygen atoms, yielding a molecular weight of 318.37 grams per mole. Alternative systematic names include 1-Piperidinecarboxylic acid, 4-(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-, 1,1-dimethylethyl ester, and 2-Oxo-1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine. The PubChem Compound Identifier is 22293220, facilitating access to comprehensive chemical property databases.
The structural identifier codes provide essential information for computational chemistry applications. The Simplified Molecular Input Line Entry System string is CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(NC2=O)N=CC=C3, which enables precise molecular structure representation in chemical software systems. The International Chemical Identifier is InChI=1S/C16H22N4O3/c1-16(2,3)23-15(22)19-9-6-11(7-10-19)20-12-5-4-8-17-13(12)18-14(20)21/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,17,18,21), providing a standardized method for chemical structure representation. The corresponding International Chemical Identifier Key ZLMQZSUGKKTLJZ-UHFFFAOYSA-N serves as a fixed-length hash of the molecular structure.
Crystallographic Analysis and Molecular Conformation
The crystallographic properties of this compound have been characterized through experimental determination and computational modeling approaches. The compound exhibits a melting point of 201.2 degrees Celsius, indicating substantial intermolecular interactions and structural stability in the solid state. This relatively high melting point suggests the presence of hydrogen bonding networks and favorable crystal packing arrangements that contribute to lattice energy stabilization.
The molecular conformation is dominated by the planar imidazo[4,5-b]pyridine bicyclic system, which adopts a rigid geometry due to the fused ring structure. Crystallographic studies of related imidazo[1,5-a]pyridinium compounds demonstrate that the fused pyridinium and imidazolium rings are virtually coplanar, with dihedral angles typically ranging from 0.78 to 0.89 degrees. This planarity extends the conjugated π-electron system across both rings, influencing the electronic properties and spectroscopic characteristics of the molecule.
The piperidine ring adopts a chair conformation in the solid state, minimizing steric interactions and maximizing stability. The tert-butoxycarbonyl protecting group extends away from the core structure, reducing intramolecular steric hindrance while maintaining accessibility for synthetic transformations. The carbonyl oxygen of the carbamate group participates in intermolecular hydrogen bonding interactions with neighboring molecules in the crystal lattice, contributing to the observed thermal stability.
Computational analysis reveals that the compound possesses limited conformational flexibility due to the rigid bicyclic core and the constrained piperidine ring system. The calculated Topological Polar Surface Area of 80.22 square angstroms indicates moderate polarity, while the computed logarithm of the partition coefficient of 2.2966 suggests favorable lipophilicity characteristics. The molecule contains five hydrogen bond acceptors and one hydrogen bond donor, with only one rotatable bond, reflecting the overall structural rigidity.
| Crystallographic Property | Value | Reference |
|---|---|---|
| Melting Point | 201.2°C | |
| Topological Polar Surface Area | 80.22 Ų | |
| Calculated LogP | 2.2966 | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 1 |
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary structural information. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The nitrogen-hydrogen stretching vibrations appear in the range of 3500-3300 wavenumbers, corresponding to the imidazole nitrogen-hydrogen bond in the bicyclic core. The carbonyl stretching frequency of the carbamate group is observed near 1700 wavenumbers, confirming the presence of the tert-butoxycarbonyl protecting group.
The carbon-nitrogen stretching vibrations of the imidazole ring system are detected at approximately 1370 and 1200 wavenumbers, providing diagnostic information about the heterocyclic structure. Unsaturated carbon-hydrogen stretching vibrations from the pyridine ring appear near 3100 wavenumbers, while the corresponding carbon-carbon stretching and carbon-hydrogen bending modes are observed at approximately 1600, 1450, and 750 wavenumbers, respectively. The tert-butyl group exhibits characteristic methyl carbon-hydrogen stretching vibrations in the 2900-2850 wavenumber region, confirming the presence of the protecting group.
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms. Proton nuclear magnetic resonance spectra show characteristic signals for the aromatic protons of the imidazo[4,5-b]pyridine system in the 7.4-8.2 parts per million region, with coupling patterns that reflect the substitution pattern and electronic effects. The piperidine ring protons appear as complex multiplets in the 1.5-4.2 parts per million region, while the tert-butyl group gives rise to a characteristic singlet at approximately 1.5 parts per million.
Mass spectrometric analysis confirms the molecular weight and fragmentation patterns characteristic of the compound structure. The molecular ion peak at mass-to-charge ratio 318 corresponds to the intact molecule, while characteristic fragment ions provide information about the structural connectivity and stability of different molecular regions. The dihydrochloride salt form exhibits a molecular weight of 291.17 grams per mole for the base compound.
Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)
Computational chemistry investigations of this compound employ density functional theory methods to elucidate electronic structure, molecular geometry, and chemical reactivity parameters. Theoretical calculations predict collision cross sections for various ionization adducts, providing valuable information for mass spectrometric identification and structural confirmation. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 177.6 square angstroms, while the sodium adduct [M+Na]⁺ shows a calculated value of 185.3 square angstroms.
Molecular orbital analysis reveals the distribution of electron density across the conjugated imidazo[4,5-b]pyridine system and the extent of orbital delocalization. The highest occupied molecular orbital is primarily localized on the nitrogen atoms and aromatic carbon centers of the bicyclic core, while the lowest unoccupied molecular orbital extends across the entire π-system. This electronic structure influences the compound's photophysical properties and chemical reactivity patterns, particularly regarding electrophilic and nucleophilic attack sites.
The calculated molecular geometry optimizations confirm the planarity of the imidazo[4,5-b]pyridine system and the preferred chair conformation of the piperidine ring. Conformational analysis demonstrates limited flexibility around the carbon-nitrogen bond connecting the two ring systems, with energy barriers preventing significant rotational motion under ambient conditions. The tert-butoxycarbonyl group adopts an extended conformation that minimizes steric interactions while maintaining conjugation with the piperidine nitrogen lone pair.
Reactivity descriptors derived from density functional theory calculations include global hardness, softness, and electrophilicity indices that predict chemical behavior and potential synthetic transformations. The calculated dipole moment and polarizability values provide insights into intermolecular interactions and solubility characteristics. Natural bond orbital analysis reveals the extent of hyperconjugation and charge transfer between adjacent functional groups, contributing to the overall molecular stability and chemical properties.
Properties
IUPAC Name |
tert-butyl 4-imidazo[4,5-b]pyridin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-9-6-12(7-10-19)20-11-18-14-13(20)5-4-8-17-14/h4-5,8,11-12H,6-7,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNCVUKFZAANHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=NC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634975 | |
| Record name | tert-Butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273757-37-2 | |
| Record name | tert-Butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of N-tert-Butoxycarbonyl-4-piperidone (Key Intermediate)
- Starting material: 4-piperidone hydrochloride
- Reagents: Di-tert-butyl dicarbonate (Boc2O), sodium bicarbonate, aqueous acetone
- Conditions: Stirring at room temperature for 24 hours in aqueous acetone solution with sodium bicarbonate as base
- Workup: Extraction with ethyl acetate, washing, drying, and concentration under reduced pressure
- Yield: High, typically around 90-93% molar yield
- Notes: This step introduces the Boc protecting group on the piperidine nitrogen while maintaining the ketone functionality at the 4-position.
Reductive Amination to Introduce Amino Functionality
- The Boc-protected 4-piperidone is subjected to reductive amination to convert the ketone into an amine derivative, which is a precursor for imidazo ring formation.
- Common reducing agents include sodium triacetoxyborohydride or catalytic hydrogenation under mild conditions.
- This step is crucial for preparing the amino-piperidine intermediate for subsequent cyclization.
Cyclization to Form the Imidazo[4,5-b]pyridine Ring
- The amino-piperidine intermediate reacts with appropriate nitrile or carboxylic acid derivatives (e.g., nicotinic acid derivatives) under dehydrating and cyclizing conditions.
- Typical reagents include diphenyl phosphorazidate or other cyclization promoters in solvents like toluene under reflux with base (e.g., triethylamine).
- The reaction is performed under nitrogen atmosphere to avoid oxidation.
- After completion, the product is purified by recrystallization from ethyl acetate/methanol mixtures.
- Yields for this step are moderate to good, around 70-80%.
Alternative Cross-Coupling Approaches
- Suzuki-Miyaura cross-coupling reactions have been reported for related compounds, where a boronate ester of the piperidine derivative is coupled with a halogenated imidazo[4,5-b]pyridine or pyridine derivative.
- This method allows for modular assembly of the heterocyclic system and can be optimized for higher yields and purity.
- Typical conditions involve palladium catalysts, bases like potassium carbonate, and solvents such as dioxane or ethanol-water mixtures under heating.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Boc Protection | 4-piperidone hydrochloride | Di-tert-butyl dicarbonate, NaHCO3, aqueous acetone, RT, 24 h | N-tert-butoxycarbonyl-4-piperidone | 90-93 | Mild conditions, high yield |
| 2 | Reductive Amination | N-Boc-4-piperidone | NaBH(OAc)3 or catalytic hydrogenation | N-Boc-4-aminopiperidine | Moderate | Prepares amine for cyclization |
| 3 | Cyclization (Ring Formation) | N-Boc-4-aminopiperidine + nicotinic acid derivative | Diphenyl phosphorazidate, triethylamine, toluene, reflux, N2 | tert-Butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | 70-80 | Key step forming imidazo ring |
| 4 | Cross-Coupling (Alternative) | Boronate ester of piperidine + halogenated heterocycle | Pd catalyst, base, solvent, heat | Target compound or analogs | Variable | Modular approach, useful for analog synthesis |
Research Findings and Optimization Notes
- The Boc protection step is critical for controlling reactivity and solubility of intermediates. The use of aqueous acetone and sodium bicarbonate provides a green and efficient method with minimal waste.
- Reductive amination conditions must be carefully controlled to avoid over-reduction or side reactions; sodium triacetoxyborohydride is preferred for selectivity.
- Cyclization to form the imidazo[4,5-b]pyridine ring is sensitive to moisture and oxygen; inert atmosphere and dry solvents improve yield and purity.
- Alternative Suzuki coupling methods provide flexibility in substituent variation but require careful catalyst and ligand selection to optimize yields.
- Purification by recrystallization from ethyl acetate/methanol is effective for isolating high-purity final product.
- The overall synthetic route balances cost, safety, and scalability, making it suitable for industrial production with moderate to high yields and manageable waste.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For
Biological Activity
Tert-butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and inflammatory diseases. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the imidazo[4,5-b]pyridine class, which is known for its diverse biological activities. Its structure can be represented as follows:
This compound features a piperidine ring linked to an imidazo[4,5-b]pyridine moiety, which contributes to its interaction with various biological targets.
Research indicates that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, studies have shown that derivatives of imidazo[4,5-b]pyridine can inhibit Aurora kinases, which are critical for cell division and are often overexpressed in cancer cells .
Key Mechanisms:
- Kinase Inhibition : The compound has been identified as a selective inhibitor for Aurora-A kinase, with significant implications for its use in cancer treatment .
- Anti-inflammatory Effects : It has also demonstrated the ability to suppress pro-inflammatory cytokines such as TNF-α in human whole blood assays .
Efficacy in Cancer Models
The compound's efficacy has been evaluated in various cancer cell lines. Notably, it exhibited potent antiproliferative activity against human colon carcinoma cells (HCT116) with a GI50 value of 2.30 μM . Additionally, it demonstrated effective inhibition of FLT3 in acute myeloid leukemia (AML) models (IC50 = 0.299 μM) .
Summary Table of Biological Activities
| Activity Type | Model/Cell Line | Measurement | Result |
|---|---|---|---|
| Aurora-A Inhibition | Various cancer cell lines | IC50 | 0.070 μM |
| FLT3 Inhibition | MV4-11 AML cells | IC50 | 0.299 μM |
| Antiproliferative Activity | HCT116 colon carcinoma | GI50 | 2.30 μM |
| TNF-α Suppression | Human whole blood assays | Cytokine level | Significant decrease |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Aurora Kinase Selectivity : A study focused on the design and synthesis of imidazo[4,5-b]pyridine derivatives highlighted the selective inhibition of Aurora-A kinase by this compound. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
- In Vivo Efficacy : In animal models, compounds derived from this class have shown promising results in reducing tumor growth and improving survival rates in models of leukemia and solid tumors .
- Inflammatory Disease Models : The anti-inflammatory properties were tested in collagen-induced arthritis models where significant reductions in inflammatory markers were noted .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₆H₂₂N₄O₃
Molecular Weight: 318.37 g/mol
CAS Number: 781649-87-4
The compound features a piperidine ring substituted with an imidazo[4,5-b]pyridine moiety, which is known for its diverse pharmacological activities. The tert-butyl group enhances lipophilicity, potentially improving bioavailability.
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine display significant anticancer properties. These compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and survival. For instance:
- Mechanism of Action: Imidazopyridine derivatives have been shown to interfere with apoptosis inhibitors and myeloid cell leukemia 1 (Mcl-1) proteins, which are crucial for cancer cell survival .
- Case Study: A study demonstrated that certain imidazo[4,5-c]pyridine derivatives exhibited potent inhibitory activity against poly(ADP-ribose) polymerase (PARP), enhancing the efficacy of chemotherapeutic agents like temozolomide in breast cancer models .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored:
- Mechanism: It has been observed to modulate inflammatory pathways by affecting transcription factors such as Nrf2 and NF-κB, which are critical in oxidative stress responses .
- Case Study: A specific derivative was tested for its ability to reduce inflammation in retinal ischemia models, showing promise in treating conditions associated with oxidative stress .
Central Nervous System Applications
Imidazo[4,5-b]pyridine derivatives have shown potential in treating neurological disorders:
- Mechanism: These compounds can act as positive allosteric modulators, influencing neurotransmitter pathways that are pivotal in various CNS functions .
- Research Findings: Studies have highlighted their role in modulating GABAergic signaling, which is essential for anxiety and mood regulation.
Synthetic Methodologies
The synthesis of tert-butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate involves several innovative approaches:
Catalytic Methods
Recent advancements have introduced various catalytic systems to facilitate the synthesis of imidazopyridine derivatives efficiently:
- Example: The use of microwave-assisted reactions has improved yield and reduced reaction times significantly .
Structure–Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Key Observations:
- Substituent Effects: The introduction of amino (144c) or methyl-amino (144d) groups on the imidazo ring increases molecular weight and slightly extends retention time (2.169 vs. 2.208 min), suggesting enhanced hydrophobicity .
- Complexity vs. Purity : The pyrrolo-pyrazine-fused analog () exhibits lower purity (79%) compared to simpler imidazo derivatives (98%), likely due to synthetic challenges in multi-step reactions .
- Protective Groups : The SEM-protected analog () demonstrates the use of alternative protecting strategies, which may improve solubility or stability during synthesis .
Q & A
Q. What are the recommended synthetic routes and purification strategies for tert-butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling imidazo[4,5-b]pyridine derivatives with a piperidine-carboxylate precursor. For example, analogous compounds are synthesized via nucleophilic substitution or Buchwald-Hartwig amination, followed by Boc protection. A representative method includes:
- Reacting tert-butyl piperidine derivatives with brominated intermediates in acetonitrile under reflux (75°C) .
- Purification via flash column chromatography (e.g., 0–10% MeOH/DCM gradient) to isolate the product .
Yield optimization may require adjusting reaction time, temperature, and stoichiometric ratios of reagents.
Q. How can researchers determine the physicochemical properties of this compound?
Methodological Answer: Key properties include:
- Physical state : Light yellow solid (observed in analogous compounds) .
- Solubility : Assessed in polar (e.g., DMSO, MeOH) and non-polar solvents via saturation solubility studies.
- Stability : Stability under recommended storage conditions (e.g., 2–8°C, inert atmosphere) is critical. Compatibility with strong oxidizing agents should be avoided .
- LogP : Estimated using HPLC retention times or computational tools (e.g., PubChem-derived data) .
Q. What safety protocols are essential during experimental handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste disposal : Segregate waste and collaborate with certified hazardous waste management services to ensure compliance with environmental regulations .
- First aid : Immediate eye washing and medical consultation in case of exposure .
Q. How should this compound be stored to ensure long-term stability?
Methodological Answer:
- Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .
- Monitor stability via periodic HPLC analysis to detect degradation products (e.g., tert-butyl group cleavage) .
Advanced Research Questions
Q. What role does this compound play in drug discovery, particularly for neurological targets?
Methodological Answer: This scaffold is a key intermediate in developing calcitonin gene-related peptide (CGRP) receptor antagonists, such as Rimegepant, used for migraine treatment .
- Pharmacological testing : Evaluate binding affinity using CGRP receptor assays (e.g., radioligand displacement).
- Structural optimization : Modify the imidazopyridine core to enhance blood-brain barrier penetration .
Q. How can researchers develop stability-indicating analytical methods for this compound?
Methodological Answer:
- RP-HPLC method development : Use a C18 column with a mobile phase of acetonitrile/water (pH adjusted with trifluoroacetic acid). Validate parameters per ICH guidelines (linearity, precision, LOD/LOQ) .
- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways .
Q. How do structural modifications influence bioactivity in imidazopyridine derivatives?
Methodological Answer:
- SAR studies : Compare analogs with variations in the piperidine substituents or imidazopyridine substituents. For example:
- Computational docking (e.g., AutoDock Vina) can predict binding modes to CGRP receptors .
Q. How should conflicting data on synthetic yields or purity be resolved?
Methodological Answer:
- Root-cause analysis : Investigate batch-specific variables (e.g., reagent quality, humidity during reactions).
- Advanced characterization : Use LC-MS/NMR to confirm structural integrity and quantify impurities .
- Reproducibility trials : Standardize reaction conditions (e.g., anhydrous solvents, controlled atmosphere) .
Q. What methodologies are used to study in vivo pharmacokinetics of this compound?
Methodological Answer:
- ADME profiling : Conduct assays in rodent models to assess absorption, distribution, and metabolism.
- Mass spectrometry : Quantify plasma concentrations post-administration to determine half-life and bioavailability .
- Metabolite identification : Use hepatocyte incubation or microsomal assays to detect phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
